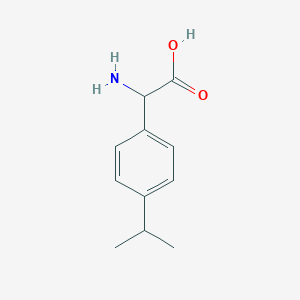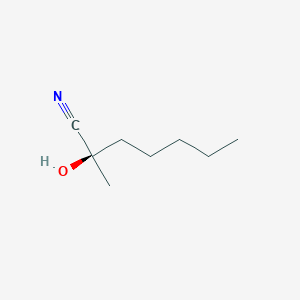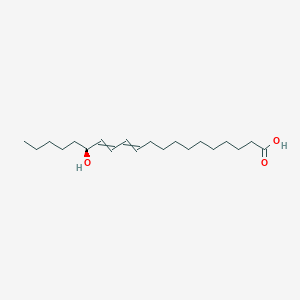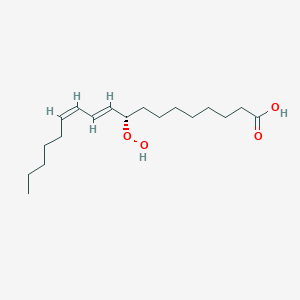
9(S)-氢过氧化物
描述
9(S)-Hpode, also known as 9-hydroxy-2-octadecenoic acid, is a naturally occurring fatty acid that is found in human sebum, the oily substance that is produced by the sebaceous glands of the skin. It is a major component of the human epidermal lipids, and it has been studied extensively for its potential therapeutic properties and applications.
科学研究应用
植物油中的氧化劣变
研究表明,9(S)-氢过氧化物和其他异构体在菜籽油、葵花籽油和大豆油等植物油的储存和加热过程中形成。这些化合物的形成可以用作油脂氧化的标志物,尤其是在短期加热过程中 (Pignitter 等,2017).
可再生资源中的生物聚合物
9(S)-氢过氧化物在生物聚合物的合成中发挥作用。一项研究描述了将亚油酸转化为 9-氧壬酸(生物聚合物的先驱)的生物技术途径,使用偶联的 9S-脂肪氧化酶和氢过氧化物裂合酶级联反应。这个过程还产生绿叶挥发物,这对香料和香精产品很重要 (Otte 等,2013).
串联质谱法在脂质分析中的应用
9(S)-氢过氧化物用于串联质谱法中识别脂质氢过氧化物中的氢过氧化基团位置。此方法对于了解食品变质和病理生理过程中的脂质过氧化至关重要 (Ito 等,2015).
在植物-病原体相互作用中的作用
在植物-病原体相互作用中,9(S)-氢过氧化物和相关化合物与跨界交流有关。例如,在曲霉属和花生种子之间的相互作用中,观察到 9(S)-氢过氧化物刺激孢子形成 (Tsitsigiannis 等,2005).
脂质过氧化的标志物
9(S)-氢过氧化物及其衍生物被认为是脂质过氧化的极好标志物。这些化合物在各种氧化条件下稳定,使其成为识别脂质过氧化过程的理想选择 (Spiteller & Spiteller, 1997).
酶促合成和分析
涉及 9(S)-氢过氧化物的酶促合成对于创建环氧醇和三羟基衍生物至关重要。这些产物对于了解立体化学和在各种生物过程中的潜在应用至关重要 (Thomas 等,2013).
作用机制
Target of Action
9(S)-Hpode is a monohydroxy polyunsaturated fatty acid produced by the action of 5-lipoxygenase on α-linolenic acid . It is predominantly localized in cellular ester lipids of Glechoma hederacea leaves and is partially released during artificial dehydration .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, as it influences the bioavailability, efficacy, and safety of a compound . Future research should focus on understanding the pharmacokinetic properties of 9(S)-Hpode to assess its potential as a therapeutic agent.
属性
IUPAC Name |
(9S,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6-,14-11+/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUNZIWGNMQSBM-UINYOVNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\[C@H](CCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401234064 | |
| Record name | 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401234064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9(S)-Hpode | |
CAS RN |
29774-12-7 | |
| Record name | 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29774-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linoleic acid 9-hydroperoxide, (9S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029774127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401234064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LINOLEIC ACID 9-HYDROPEROXIDE, (9S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BG4GR6GTM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (10E,12Z)-(9S)-9-Hydroperoxyoctadeca-10,12-dienoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062434 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 9(S)-HPODE interact with lipoxygenase enzymes, and what are the downstream effects?
A1: Research suggests that 9(S)-HPODE, along with its positional isomer 13(S)-hydroperoxyoctadecadienoic acid, can bind to the active site of lipoxygenase enzymes like potato tuber lipoxygenase (ptLOX). [] This interaction positions the hydroperoxy group of 9(S)-HPODE for proper alignment with the iron center of the enzyme. [] The downstream effects of this interaction can vary depending on the specific lipoxygenase and biological context, often leading to the production of various oxylipins involved in signaling and inflammatory responses.
Q2: What is the cyclization behavior of allene oxides derived from 9(S)-HPODE?
A2: Interestingly, 9(S)-hydroperoxyoctadecadienoic acid-derived allene oxides exhibit unique cyclization properties. [] Specifically, the 10Z-isomer of this allene oxide can cyclize to form a cis-dialkylcyclopentenone in a hexane/isopropyl alcohol solvent system. [] This is in contrast to the 10E-isomer, which does not yield the cis-cyclopentenone under the same conditions. []
Q3: What computational methods have been used to study the cyclization mechanism of 9(S)-HPODE-derived allene oxides?
A3: To elucidate the cyclization mechanism of these allene oxides, researchers have employed various computational chemistry methods. [] These include complete active space self-consistent field (CASSCF), ωB97xD, and coupled cluster singles, doubles, and perturbative triples (CCSD(T)) calculations with basis sets up to cc-pVTZ. [] These studies provided insights into the energetics and pathways involved in the cyclization process.
Q4: Can you explain the proposed mechanism for the cyclization of 9(S)-HPODE-derived allene oxides to cyclopentenones?
A4: Computational studies suggest that the cyclization proceeds through a diradical mechanism. [] The process begins with the homolytic cleavage of the epoxide ring in the allene oxide, leading to the formation of an oxyallyl diradical. [] This diradical then undergoes ring closure to form a cyclopropanone intermediate. [] Subsequently, the cyclopropanone opens to generate a new oxyallyl diradical, which finally cyclizes to yield the observed cis-cyclopentenone product. []
Q5: Has 9(S)-HPODE been identified in any disease models?
A5: Research indicates that 9(S)-HPODE levels are altered in a zebrafish model of Alzheimer's disease. [] This suggests a potential link between 9(S)-HPODE metabolism and the pathogenesis of this neurodegenerative disorder.
Q6: What analytical techniques are used to study 9(S)-HPODE and its metabolites?
A6: Ultra-performance liquid chromatography coupled with Q-Exactive Orbitrap mass spectrometry has proven to be a powerful tool for analyzing 9(S)-HPODE and its related metabolites in biological samples. [] This technique allows for the identification and quantification of these compounds, enabling researchers to investigate their roles in various biological processes and disease states.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)


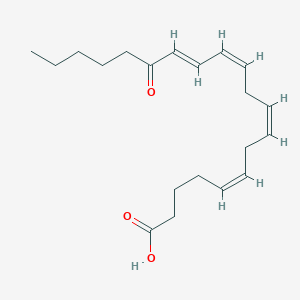
![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)

